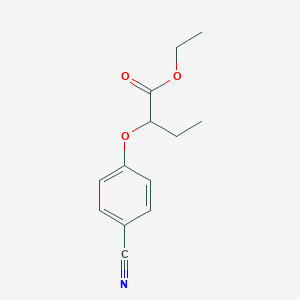

Ethyl 2-(4-cyanophenoxy)butanoate

Description

Ethyl 2-(4-cyanophenoxy)butanoate (CAS: 147866-81-7) is a synthetic organic compound characterized by a butanoate ester backbone substituted with a 4-cyanophenoxy group at the second carbon position. Its molecular formula is C₁₃H₁₅NO₃, and its structure combines a lipophilic ethyl ester chain with the electron-withdrawing cyano group on the aromatic ring. This structural motif confers unique physicochemical properties, making it relevant in agrochemical and pharmaceutical research. For instance, derivatives of 4-cyanophenoxy compounds have been explored as antidiabetic agents due to their interaction with metabolic pathways .

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

ethyl 2-(4-cyanophenoxy)butanoate |

InChI |

InChI=1S/C13H15NO3/c1-3-12(13(15)16-4-2)17-11-7-5-10(9-14)6-8-11/h5-8,12H,3-4H2,1-2H3 |

InChI Key |

MWPNRMJMRHTPCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)OC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

This section provides a comparative analysis of Ethyl 2-(4-cyanophenoxy)butanoate with structurally and functionally related esters. Key parameters include substituent effects, synthesis methods, physicochemical properties, and biological activities.

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The cyano group in this compound enhances electrophilicity compared to chloro (MCPB ethyl) or methoxy substituents. This increases reactivity in nucleophilic environments, such as enzyme-binding sites . Chain Length: Butanoate esters (4-carbon chain) exhibit higher lipophilicity than acetate analogues (2-carbon), influencing membrane permeability in biological systems .

Synthesis Methods: this compound is synthesized via O-alkylation of phenolic precursors with ethyl bromobutanoate, similar to MCPB ethyl’s preparation . In contrast, fluorophenyl derivatives (e.g., Ethyl 4-(2-fluorophenyl)amino compounds) require condensation reactions with aldehydes and amines, yielding lower purity (~85%) compared to alkylation-based routes .

Stability: this compound demonstrates stability at low temperatures (0–5°C), akin to epoxidized eugenol derivatives, which retain integrity for 24 months under similar conditions . Acetate analogues (e.g., Ethyl 2-(4-cyanophenoxy)acetate) show higher volatility (BP: 337°C) due to shorter chains, limiting shelf-life in ambient storage .

Biological Activity: Agrochemical Use: Unlike MCPB ethyl, which inhibits apple ovule development without affecting pollen viability, this compound’s mechanism remains uncharacterized but is hypothesized to involve cytochrome P450 interactions . Pharmaceutical Potential: The 4-cyanophenoxy group in thiazolidinedione derivatives (e.g., 5-[2-(4-cyanophenoxy)ethyl]thiazolidine-2,4-dione) enhances PPAR-γ agonist activity, suggesting antidiabetic applications for related esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.